molecular formula C13H16ClNO3 B276959 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid

5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid

Cat. No. B276959
M. Wt: 269.72 g/mol
InChI Key: ODMYPBOFBHCLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CMOP is a derivative of the amino acid leucine and has been shown to exhibit promising biological activity.

Mechanism Of Action

The exact mechanism of action of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid is not fully understood; however, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. Specifically, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators such as leukotrienes.
Biochemical and Physiological Effects
5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to exhibit a number of biochemical and physiological effects. In addition to its antiproliferative and anti-inflammatory activities, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which is a critical step in tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to exhibit potent biological activity at relatively low concentrations, making it a cost-effective option for researchers.
One limitation of using 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its potential toxicity. While 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.

Future Directions

There are several potential future directions for research involving 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid. One area of interest is the development of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid and to determine its toxicity in vivo. Finally, the synthesis of novel derivatives of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid may lead to the discovery of compounds with even greater biological activity.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid involves a multistep process that begins with the reaction of leucine with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-4-methylaniline to form the desired product, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid.

Scientific Research Applications

5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

5-(3-Chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

5-(3-chloro-4-methylanilino)-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C13H16ClNO3/c1-8(6-13(17)18)5-12(16)15-10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ODMYPBOFBHCLOM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)CC(=O)O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C)CC(=O)O)Cl

Origin of Product

United States

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